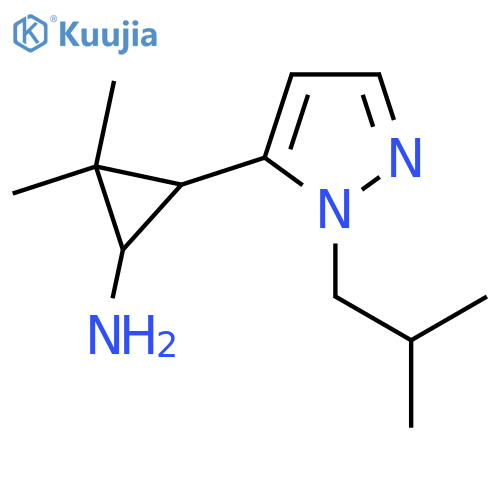Cas no 2229167-60-4 (2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine)

2229167-60-4 structure
商品名:2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine
2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine
- 2229167-60-4
- EN300-1737843
- 2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine
-
- インチ: 1S/C12H21N3/c1-8(2)7-15-9(5-6-14-15)10-11(13)12(10,3)4/h5-6,8,10-11H,7,13H2,1-4H3
- InChIKey: ZHKSNWYWBVXQKG-UHFFFAOYSA-N
- ほほえんだ: NC1C(C2=CC=NN2CC(C)C)C1(C)C
計算された属性
- せいみつぶんしりょう: 207.173547683g/mol
- どういたいしつりょう: 207.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.8Ų
2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737843-0.05g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 0.05g |
$1657.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-10.0g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 10g |
$8480.0 | 2023-06-04 | ||
| Enamine | EN300-1737843-2.5g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 2.5g |
$3865.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-5g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 5g |
$5719.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-1.0g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 1g |
$1971.0 | 2023-06-04 | ||
| Enamine | EN300-1737843-0.1g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 0.1g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-10g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 10g |
$8480.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-0.25g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 0.25g |
$1814.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-0.5g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 0.5g |
$1893.0 | 2023-09-20 | ||
| Enamine | EN300-1737843-5.0g |
2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
2229167-60-4 | 5g |
$5719.0 | 2023-06-04 |
2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
2229167-60-4 (2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
